molecular formula C17H24N4O3 B2386415 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea CAS No. 2034634-14-3

1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Cat. No.: B2386415
CAS No.: 2034634-14-3
M. Wt: 332.404
InChI Key: HBAGOCYDPWOOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 3,4-dimethoxybenzyl group linked via a urea bridge to a 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl moiety. Urea derivatives are known for their strong hydrogen-bonding motifs, which often dictate crystal packing and stability .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12-9-14(20-21(12)2)7-8-18-17(22)19-11-13-5-6-15(23-3)16(10-13)24-4/h5-6,9-10H,7-8,11H2,1-4H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAGOCYDPWOOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate nucleophile to form the benzyl intermediate.

    Pyrazole Derivative Synthesis: The pyrazole ring is synthesized through the reaction of hydrazine with a diketone or similar precursor.

    Coupling Reaction: The benzyl intermediate is then coupled with the pyrazole derivative under suitable conditions to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzyl and pyrazole moieties can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

  • Formation of Benzyl Intermediate : The reaction of 3,4-dimethoxybenzyl chloride with a nucleophile.
  • Synthesis of Pyrazole Derivative : Reacting hydrazine with diketones to form the pyrazole ring.
  • Coupling Reaction : The final step involves coupling the benzyl intermediate with the pyrazole derivative to produce the desired urea compound.

Medicinal Chemistry

  • Drug Development : The compound is being explored as a potential drug candidate due to its unique structure which may interact with specific biological targets. Preliminary studies suggest it may have inhibitory effects on certain enzymes or receptors involved in disease pathways.
  • Biochemical Probes : Its structural features allow it to serve as a biochemical probe for studying various biological processes.

Research indicates that compounds similar to 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea exhibit significant biological activities, including:

  • Antioxidant properties
  • Antitumor effects
  • Antimicrobial activity

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound:

  • Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis in tumor cells.
  • Antioxidant Properties Investigation : Research indicated that the compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The target compound’s 3,4-dimethoxybenzyl group distinguishes it from analogues like 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) (). Key differences include:

  • Aromatic Substituents : The dimethoxy groups enhance lipophilicity compared to the phenyl or nitro groups in compounds like 3-Methyl-4-(4-nitro-imidazol-1-ylmethyl)-1-phenyl-1H-pyrazole (12) . This may improve membrane permeability but reduce aqueous solubility.
Table 1: Substituent Comparison
Compound Aromatic Group Pyrazole Substitution Molecular Weight
Target Compound 3,4-Dimethoxybenzyl 1,5-Dimethyl ~387.4 g/mol*
9a () Phenyl 3-Methyl ~300.3 g/mol
12 () Phenyl + Nitroimidazole 3-Methyl ~367.4 g/mol

*Estimated based on structural formula.

Hydrogen-Bonding and Crystal Packing

Urea derivatives exhibit robust hydrogen-bonding networks. The target compound’s urea group likely forms N–H···O bonds, similar to 9a and 9b, but the dimethoxybenzyl group may disrupt extended networks due to steric effects. In contrast, nitro or cyano substituents (e.g., 12 or 7a/b in ) introduce stronger electron-withdrawing groups, altering dipole moments and hydrogen-bond acceptor strength .

Table 2: Hydrogen-Bonding Motifs
Compound Hydrogen-Bond Donors Acceptors Predicted Stability
Target Compound 2 (urea N–H) Methoxy O, pyrazole N Moderate
9a () 2 (urea N–H) Phenyl π-system High
7a () 3 (amide N–H) Cyano, thiophene S Variable

Crystallographic Analysis

For example, 9a/b were characterized using IR and NMR, but their crystal structures (if solved) would reveal packing efficiencies influenced by substituents .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H20N4O3
  • Molecular Weight : 288.34 g/mol
  • Canonical SMILES : CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)N2C=NN=C2C(C)C

Biological Activity Overview

The biological activities of this compound have been explored primarily through in vitro studies. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted the cytotoxicity of similar pyrazole derivatives against several cancer cell lines:

CompoundCell LineIC50 (µM)
5oMCF-72.13 ± 0.80
5oSiHa4.34 ± 0.98
5oPC-34.46 ± 0.53

These results suggest that compounds with similar structural motifs to this compound may also exhibit potent anticancer effects .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cancer cell division. Molecular docking studies have shown that these compounds can bind effectively to the colchicine-binding site on tubulin .

Other Pharmacological Effects

In addition to anticancer properties, pyrazole derivatives have been reported to possess other biological activities:

  • Anti-inflammatory : Certain pyrazole derivatives have demonstrated anti-inflammatory effects superior to standard treatments like diclofenac .
  • Antimicrobial : Pyrazole compounds have shown promising antimicrobial activity against various pathogens .
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as α-glucosidase and β-glucosidase, indicating potential in managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole-based compounds similar to the target compound:

  • Study on Cytotoxicity : A comprehensive evaluation of pyrazole derivatives revealed that modifications at specific positions significantly alter their cytotoxic profiles against cancer cell lines .
  • In Silico Studies : Molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicate that many pyrazole derivatives possess favorable drug-like properties, making them suitable candidates for further development .

Q & A

Basic: What are the key considerations for synthesizing 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea?

Methodological Answer:
Synthesis involves multi-step reactions under controlled conditions.

  • Step 1: Preparation of the pyrazole-ethyl intermediate via alkylation of 1,5-dimethyl-1H-pyrazole with a bromoethyl reagent.
  • Step 2: Coupling with 3,4-dimethoxybenzyl isocyanate to form the urea backbone .
  • Optimization: Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify via HPLC (C18 column, acetonitrile/water gradient) .
  • Yield Enhancement: Adjust stoichiometry (1:1.2 molar ratio of pyrazole-ethyl intermediate to isocyanate) and maintain temperatures at 0–5°C during coupling .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons from dimethoxybenzyl) and δ 3.7–3.9 ppm (methoxy groups).
    • 13C NMR: Confirm urea carbonyl resonance at ~155–160 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C20H25N4O3) with <2 ppm error .
  • X-ray Crystallography: Resolve 3D conformation, particularly hydrogen bonding between urea NH and pyrazole N atoms .

Basic: What solvents and conditions are optimal for solubility and formulation in biological assays?

Methodological Answer:

  • Solubility: DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for in vitro assays. Note: Dimethoxy groups enhance solubility in polar solvents .
  • Stability: Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .
  • Formulation for In Vivo Studies: Use cyclodextrin-based carriers or PEG-400/water mixtures (70:30) for intravenous administration .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core Modifications: Systematically alter substituents (e.g., replace dimethoxybenzyl with halogenated analogs) to assess impact on target binding .
  • Assay Design:
    • Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cellular Uptake: Measure intracellular concentration via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7) .
  • Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity .

Advanced: What mechanisms underpin its potential enzyme inhibition properties?

Methodological Answer:

  • Urea Motif: Acts as a hydrogen-bond donor/acceptor, mimicking ATP-binding site interactions in kinases .
  • Pyrazole Role: The 1,5-dimethylpyrazole group stabilizes hydrophobic interactions with enzyme pockets .
  • Validation: Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) .

Advanced: How should in vivo experimental designs account for pharmacokinetic variability?

Methodological Answer:

  • Dosing Regimen: Use randomized block designs with split-plot arrangements (e.g., trellis systems for dose-response studies) .
  • Sampling: Collect plasma/tissue samples at t = 0, 1, 4, 8, 24 h post-administration for LC-MS/MS analysis .
  • Controls: Include vehicle (DMSO/PBS) and positive controls (e.g., sorafenib for kinase inhibition) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Case Example: Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution:
    • Standardize Protocols: Use consistent ATP concentrations (e.g., 10 µM) and buffer pH (7.5) .
    • Meta-Analysis: Apply Cohen’s d statistic to quantify effect sizes across datasets .
  • Replicate Studies: Conduct triplicate experiments with blinded data analysis .

Advanced: What methodologies assess environmental persistence and ecotoxicological risks?

Methodological Answer:

  • Degradation Studies:
    • Hydrolysis: Incubate in pH 4–9 buffers at 25°C; monitor via HPLC .
    • Photolysis: Expose to UV light (λ = 254 nm) and quantify breakdown products .
  • Ecotoxicology:
    • Daphnia magna Acute Toxicity: 48-h exposure; report LC50 values .
    • Soil Microcosm Studies: Measure biodegradation half-life (t1/2) under aerobic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.